2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Kinase inhibitor design Scaffold hopping JAK selectivity

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (C₇H₆ClN₃, MW 167.60) is a halogenated N3-methyl substituted imidazo[4,5-c]pyridine heterocycle. The imidazo[4,5-c]pyridine framework serves as a deazapurine bioisostere that has yielded potent inhibitors of CDK2 (IC₅₀ = 21 nM), HCV NS5B (EC₅₀ = 1.16 nM), and JAK family kinases with tunable selectivity.

Molecular Formula C7H6ClN3
Molecular Weight 167.6
CAS No. 1557300-23-8
Cat. No. B2824041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
CAS1557300-23-8
Molecular FormulaC7H6ClN3
Molecular Weight167.6
Structural Identifiers
SMILESCN1C2=C(C=CN=C2)N=C1Cl
InChIInChI=1S/C7H6ClN3/c1-11-6-4-9-3-2-5(6)10-7(11)8/h2-4H,1H3
InChIKeyCHQVXDSXESEUNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 1557300-23-8): A Functionalized Imidazo[4,5-c]pyridine Scaffold for Kinase-Targeted Library Synthesis and IP Diversification


2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (C₇H₆ClN₃, MW 167.60) is a halogenated N3-methyl substituted imidazo[4,5-c]pyridine heterocycle. The imidazo[4,5-c]pyridine framework serves as a deazapurine bioisostere that has yielded potent inhibitors of CDK2 (IC₅₀ = 21 nM), HCV NS5B (EC₅₀ = 1.16 nM), and JAK family kinases with tunable selectivity [1][2][3]. The C2 chlorine provides a regiochemically controlled synthetic handle, while the N3-methyl locks the tautomeric form, simplifying subsequent functionalization and SAR interpretation .

Why Generic Imidazopyridines Cannot Substitute for 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine in Regiochemically Sensitive Synthesis Programs


The imidazo[4,5-c]pyridine regioisomer exhibits distinct kinase selectivity profiles compared to its imidazo[4,5-b]pyridine counterpart, as demonstrated in matched-pair JAK profiling where the scaffold switch altered JAK1/TYK2 selectivity ratios [1]. Simultaneously, the C2 chlorine atom is a proven selective functionalization site via deprotonation-electrophile quenching (85% yield) or N-oxide/POCl₃ chlorination, whereas the C7 position requires entirely different conditions [2]. Substituting with a non-chlorinated or regioisomeric analog forfeits both the targeted biological profile and the orthogonal reactivity needed for late-stage diversification.

Quantitative Differentiation of 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine Versus Closest Analogs and In-Class Candidates


Regioisomeric Scaffold Selectivity: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine in JAK Kinase Profiling

Matched-pair compounds differing only in the imidazopyridine ring fusion (1H-imidazo[4,5-c]pyridine scaffold vs. 3H-imidazo[4,5-b]pyridine scaffold) were profiled against JAK1, JAK2, JAK3, and TYK2 catalytic domains. The scaffold switch produced a measurable change in JAK1/TYK2 selectivity ratio, confirming that the nitrogen position in the pyridine ring directly modulates kinase selectivity [1]. The target compound contains the imidazo[4,5-c]pyridine (4-aza) configuration.

Kinase inhibitor design Scaffold hopping JAK selectivity

Regioselective C2 vs. C7 Chlorination Yields on the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine scaffold can be selectively chlorinated at either the C2 or C7 position using complementary protocols. C2 chlorination via LDA deprotonation and hexachloroethane quench proceeds in 85% isolated yield, while C7 chlorination via N-oxide formation/POCl₃ treatment proceeds in 84% yield [1]. The target compound, bearing a chlorine at C2 and a methyl at N3, exemplifies the C2-functionalized series and preserves C7 for orthogonal diversification.

Late-stage functionalization Regioselective halogenation Cross-coupling precursor

CDK2 Inhibitory Potency: Imidazo[4,5-c]pyridine Derivatives vs. Clinical Candidate CYC202 (Roscovitine) Scaffold

A scaffold-hopping exercise from the purine-based CDK inhibitor CYC202 (Roscovitine) to the imidazo[4,5-c]pyridine core produced compound 5b with CDK2 IC₅₀ = 21 nM and antiproliferative activity against HL60, A549, and HCT116 cell lines [1]. While this specific compound is more elaborated than the target building block, it establishes the imidazo[4,5-c]pyridine core as a validated bioisostere capable of achieving sub-50 nM enzymatic potency.

CDK2 inhibition Scaffold hopping Anticancer agents

HCV NS5B Inhibition: Imidazo[4,5-c]pyridine Series Potency Benchmarking Against Tegobuvir

Optimization of an imidazo[4,5-c]pyridine-based series targeting HCV NS5B polymerase yielded compound 3 with an EC₅₀ of 1.163 nM in a cell-based HCV replicon assay (genotype 1b) and a CC₅₀ > 200 nM. Compared to tegobuvir, the series progenitor, compound 3 demonstrated markedly reduced hERG channel inhibition while maintaining comparable or superior antiviral potency [1]. The target building block represents the unelaborated core from which such optimized leads can be constructed.

HCV NS5B polymerase Non-nucleoside inhibitors Antiviral drug discovery

Physicochemical and Purity Specifications vs. Non-Halogenated N3-Methyl Imidazo[4,5-c]pyridine

The commercially available 2-chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 1557300-23-8) is supplied at ≥95% purity with a molecular weight of 167.60 g/mol, LogP of 1.62, and TPSA of 30.71 Ų . The chlorine substituent increases the molecular weight by approximately 34 amu compared to the non-halogenated 3-methyl-3H-imidazo[4,5-c]pyridine (MW ~133 g/mol) and introduces a reactive electrophilic center with a calculated C–Cl bond amenable to oxidative addition by palladium catalysts [1].

Chemical procurement Building block quality Physicochemical properties

Highest-Impact Application Scenarios for 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 1557300-23-8) Based on Quantitative Evidence


Kinase-Focused Library Synthesis Exploiting Regioisomer-Dependent JAK Selectivity

Medicinal chemistry teams pursuing JAK family kinases (JAK1, JAK2, JAK3, TYK2) with isoform selectivity requirements can use 2-chloro-3-methyl-3H-imidazo[4,5-c]pyridine as a central scaffold, leveraging the established finding that the imidazo[4,5-c]pyridine regioisomer imparts distinct selectivity ratios relative to the [4,5-b] isomer [1]. The C2 chlorine enables parallel library synthesis via Suzuki or Buchwald-Hartwig coupling to rapidly explore SAR at the 2-position while the N3-methyl locks the tautomeric state.

Late-Stage Diversification of Antiviral Leads Targeting HCV NS5B or Related Flavivirus Polymerases

Given the demonstrated sub-nanomolar antiviral potency (EC₅₀ = 1.163 nM) achievable from elaborated imidazo[4,5-c]pyridine derivatives and the improved hERG safety profile over tegobuvir [1], this building block is strategically positioned for antiviral hit-to-lead programs. The chlorine atom permits introduction of aromatic, heteroaromatic, or amine substituents at C2 to fine-tune both potency and ADME properties.

CDK2-Targeted Anticancer Agent Development via Scaffold Hopping from Purine Cores

The imidazo[4,5-c]pyridine scaffold has demonstrated CDK2 IC₅₀ values as low as 21 nM, significantly surpassing the potency of the purine-based clinical compound CYC202 [1]. Procurement of the 2-chloro-N3-methyl building block enables construction of focused CDK2 inhibitor libraries around this validated deazapurine bioisostere, with the chlorine serving as a versatile diversification point.

Orthogonal C2/C7 Sequential Functionalization for Complex Heterocycle Synthesis

For programs requiring differentially functionalized imidazo[4,5-c]pyridines, this compound provides a pre-installed C2 chlorine handle while leaving C7 free for subsequent regioselective functionalization via the complementary chlorination protocol (N-oxide/POCl₃, 84% yield) [1]. This orthogonality is essential for constructing trisubstituted derivatives with defined substitution patterns that would be difficult to access through non-selective routes.

Quote Request

Request a Quote for 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.